molecular formula C11H12N2OS2 B12547396 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole CAS No. 143392-70-5

2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole

Katalognummer: B12547396
CAS-Nummer: 143392-70-5
Molekulargewicht: 252.4 g/mol
InChI-Schlüssel: FMGXBRKDMFDJHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring fused with a thiomorpholine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole typically involves the reaction of 2-aminophenol with thiomorpholine and sulfur-containing reagents. One common method includes the use of 2-aminophenol as a precursor, which undergoes cyclization with thiomorpholine and sulfur reagents under specific conditions . The reaction is often catalyzed by metal catalysts or nanocatalysts to improve yield and efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Wissenschaftliche Forschungsanwendungen

2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(Thiomorpholin-4-yl)sulfanyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoxazole ring with a thiomorpholine moiety makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

143392-70-5

Molekularformel

C11H12N2OS2

Molekulargewicht

252.4 g/mol

IUPAC-Name

2-thiomorpholin-4-ylsulfanyl-1,3-benzoxazole

InChI

InChI=1S/C11H12N2OS2/c1-2-4-10-9(3-1)12-11(14-10)16-13-5-7-15-8-6-13/h1-4H,5-8H2

InChI-Schlüssel

FMGXBRKDMFDJHM-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCN1SC2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.